![molecular formula C16H18ClN B7869747 {[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7869747.png)
{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine is an organic compound that features a complex structure with a chlorophenyl group and a phenyl group attached to a central amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine typically involves the reaction of 4-chlorobenzyl chloride with diphenylmethane in the presence of a base to form the intermediate {[2-(4-Chlorophenyl)phenyl]methyl}chloride. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of {[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, resulting in reduced inflammation or pain.
相似化合物的比较
Similar Compounds
- {[2-(4-Fluorophenyl)phenyl]methyl}(propan-2-yl)amine
- {[2-(4-Bromophenyl)phenyl]methyl}(propan-2-yl)amine
- {[2-(4-Methylphenyl)phenyl]methyl}(propan-2-yl)amine
Uniqueness
{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[[2-(4-chlorophenyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-12(2)18-11-14-5-3-4-6-16(14)13-7-9-15(17)10-8-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMORUOYBYNUMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Aminoethyl)amino]-butanoic acid](/img/structure/B7869674.png)
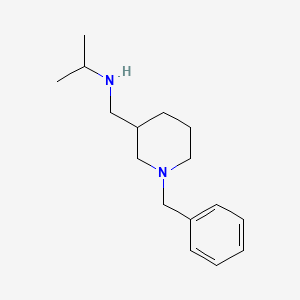
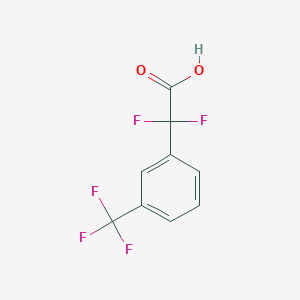
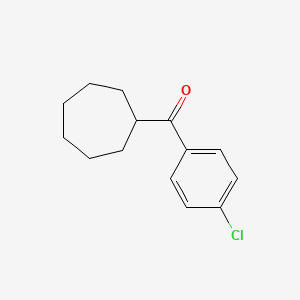
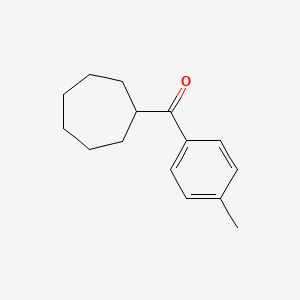
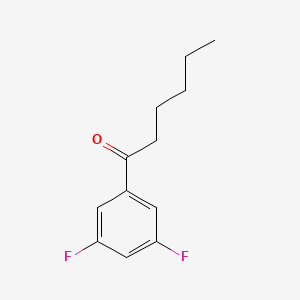
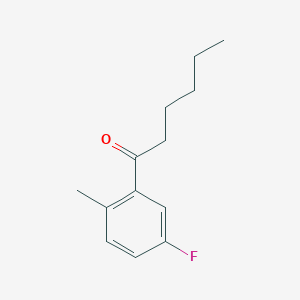

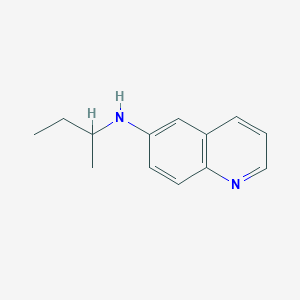
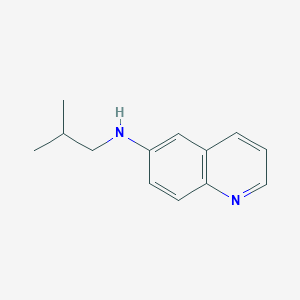

![N-{[2-(4-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B7869750.png)
![[2-fluoro-4-(4-methylphenyl)phenyl]methanamine](/img/structure/B7869753.png)
![1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7869760.png)
